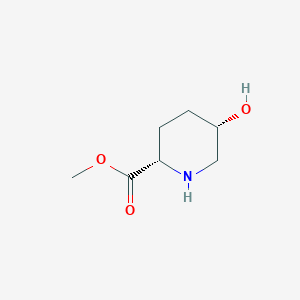
(2S,5S)-メチル 5-ヒドロキシピペリジン-2-カルボン酸メチルエステル
概要
説明
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a carboxylate ester.
科学的研究の応用
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, such as Avibactam, which is a β-lactamase inhibitor used to combat antibiotic resistance.
Industry: It is employed in the production of fine chemicals and as a building block for various industrial applications.
作用機序
Target of Action
It is a precursor in the synthesis of avibactam , a well-known β-lactamase inhibitor . β-lactamase enzymes are the primary targets of Avibactam .
Mode of Action
Avibactam has a unique mechanism of inhibition among β-lactamase inhibitors, which is able to bind reversibly and covalently to β-lactamase .
Biochemical Pathways
As a precursor to avibactam, it contributes to the inhibition of β-lactamase enzymes . This inhibition prevents the breakdown of β-lactam antibiotics, thereby enhancing their effectiveness against bacterial infections .
Pharmacokinetics
As a precursor in the synthesis of avibactam, its properties would contribute to the overall pharmacokinetic profile of the final compound .
Result of Action
As a precursor to avibactam, it contributes to the overall action of this β-lactamase inhibitor . Avibactam enhances the effectiveness of β-lactam antibiotics by preventing their breakdown by β-lactamase enzymes .
生化学分析
Biochemical Properties
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is known to participate in several biochemical reactions, primarily due to its ability to interact with specific enzymes and proteins. One of the key enzymes it interacts with is lipase, which catalyzes the hydrolysis of ester bonds. The interaction between (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate and lipase is stereospecific, meaning that the enzyme recognizes and acts on the specific stereoisomer of the compound . Additionally, this compound can interact with other biomolecules such as amino acids and peptides, forming hydrogen bonds and other non-covalent interactions that influence its biochemical properties.
Cellular Effects
The effects of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate on various cell types and cellular processes have been studied to understand its potential applications. This compound has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By modulating these pathways, (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate can affect gene expression and cellular metabolism . For example, it has been observed to enhance the expression of certain genes involved in metabolic processes, leading to increased cellular energy production and growth.
Molecular Mechanism
At the molecular level, (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate exerts its effects through specific binding interactions with biomolecules. The hydroxyl and carboxylate groups of the compound allow it to form hydrogen bonds and ionic interactions with target proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the nature of the target molecule . For instance, (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage and subsequent cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH levels can lead to its breakdown, resulting in reduced efficacy. In in vitro and in vivo studies, (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate has demonstrated sustained effects on cellular function, including enhanced metabolic activity and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate vary with different dosages in animal models. At low doses, this compound has been observed to enhance metabolic activity and promote cellular growth without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been identified, indicating that there is a specific dosage range within which (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate exerts its beneficial effects without causing harm.
Metabolic Pathways
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells. Additionally, (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate can affect the levels of other metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation pathways.
Transport and Distribution
The transport and distribution of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within cells . Once inside the cell, (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular effects and overall efficacy.
Subcellular Localization
The subcellular localization of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate can localize to the nucleus, affecting gene expression and chromatin structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate typically involves several steps, starting from commercially available precursors. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes, followed by debenzylation and sulfation reactions . The reaction conditions often include the use of environmentally friendly solvents and reagents to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is scaled up using similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate ester can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield piperidinone derivatives, while reduction of the carboxylate ester can produce piperidine alcohols .
類似化合物との比較
Similar Compounds
(2S,5R)-5-Hydroxypiperidine-2-carboxylate: Another stereoisomer with different biological activity.
Piperidine-2-carboxylate derivatives: Various derivatives with modifications at different positions on the piperidine ring.
Uniqueness
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of biologically active compounds sets it apart from other similar compounds .
特性
IUPAC Name |
methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBQWQJVUYTRDO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


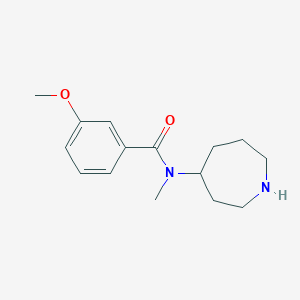
![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)
![N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1390098.png)
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
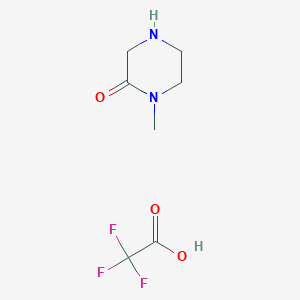
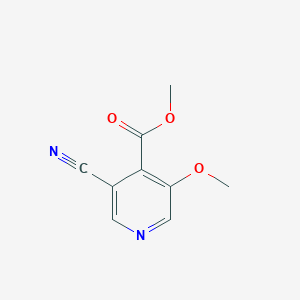

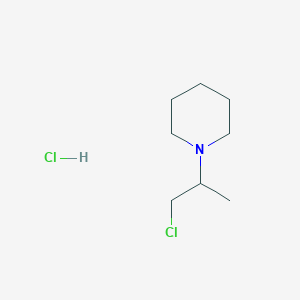
![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)
![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)
![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)
![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)
![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)
